molecular formula C17H18ClN3O2 B4780450 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide

Cat. No. B4780450
M. Wt: 331.8 g/mol
InChI Key: FIYGCVZVXHITOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, also known as CPPB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. CPPB is a benzamide derivative that has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and anxiolytic properties. In

Mechanism of Action

The exact mechanism of action of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide is not fully understood. However, it has been shown to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain and inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in anxiety.
Biochemical and Physiological Effects:
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, in models of inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammation. In models of pain, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to reduce the sensitivity of nociceptors, which are sensory neurons that respond to painful stimuli. In models of anxiety, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to increase the activity of GABA-A receptors, which are inhibitory neurotransmitters that reduce neuronal excitability.

Advantages and Limitations for Lab Experiments

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has been shown to have consistent effects across different animal models and is well-tolerated in vivo. However, there are also limitations to using 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, which makes it difficult to determine optimal dosing and administration routes.

Future Directions

There are several future directions for 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide research. One potential avenue is to explore its potential therapeutic applications in human diseases. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has shown promise in preclinical models of inflammation, pain, and anxiety, and further studies are needed to determine its efficacy in human patients. Another potential direction is to further elucidate its mechanism of action. Understanding the molecular targets of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide could lead to the development of more selective and potent compounds. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide to optimize dosing and administration routes.

Scientific Research Applications

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in models of acute and chronic inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to have analgesic effects in models of neuropathic pain and inflammatory pain. Additionally, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to have anxiolytic effects in models of anxiety.

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-2-11-19-16(22)14-5-3-4-6-15(14)21-17(23)20-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYGCVZVXHITOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-chlorophenyl)carbamoyl]amino}-N-propylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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